(Cyclohexanecarbonyl)-L-leucine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(cyclohexanecarbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSQGRPLTUAHR-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Cyclohexanecarbonyl)-L-leucine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of (Cyclohexanecarbonyl)-L-leucine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the parent molecule, L-leucine, and related derivatives to infer its characteristics and potential mechanisms of action. All data presented herein should be considered in this context and serve as a foundation for future empirical investigation.

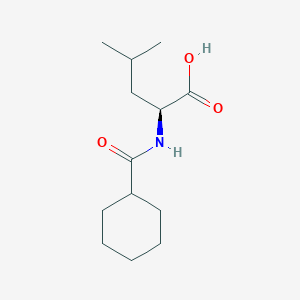

Chemical Structure and Properties

This compound is a derivative of the essential branched-chain amino acid, L-leucine. The core structure consists of an L-leucine molecule where a cyclohexanecarbonyl group is attached to the alpha-amino group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound and its Parent Compound, L-leucine

| Property | This compound | L-leucine |

| IUPAC Name | (2S)-2-(cyclohexanecarboxamido)-4-methylpentanoic acid | (2S)-2-amino-4-methylpentanoic acid |

| CAS Number | 157116-68-2[1] | 61-90-5[2] |

| Molecular Formula | C13H23NO3[1] | C6H13NO2[2] |

| Molecular Weight | 241.33 g/mol [3] | 131.17 g/mol [2] |

| Appearance | Solid, white to off-white[3] | White crystalline powder[2] |

| Melting Point | Data not available | 293 °C[2][4] |

| Boiling Point | Data not available | Sublimes at 145-148 °C[2] |

| Solubility | Data not available | Soluble in water (24.26 g/L at 25°C), slightly soluble in ethanol[2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | N/A |

Postulated Biological Activity and Signaling Pathway

As a derivative of L-leucine, this compound is anticipated to exhibit similar biological activities. L-leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis, cell growth, and proliferation.

It is hypothesized that this compound, following cellular uptake, may be hydrolyzed to release L-leucine, which then activates the mTORC1 pathway. The cyclohexanecarbonyl moiety may influence the compound's lipophilicity, potentially affecting its absorption and cellular uptake dynamics compared to free L-leucine.

Amino acid derivatives are recognized for their potential as ergogenic supplements, influencing anabolic hormone secretion, providing a fuel source during physical exertion, and aiding in the prevention of muscle damage.[3]

Hypothesized mTORC1 Signaling Pathway Activation:

The diagram below illustrates the established mTORC1 signaling cascade initiated by L-leucine. It is proposed that this compound would act through a similar mechanism upon intracellular release of L-leucine.

Caption: Hypothesized activation of the mTORC1 signaling pathway by this compound.

Representative Experimental Protocols

In Vitro Analysis of mTORC1 Signaling

This protocol outlines a general procedure to assess the effect of this compound on the mTORC1 signaling pathway in a cell culture model (e.g., C2C12 myotubes).

Workflow for In Vitro mTORC1 Signaling Analysis:

Caption: A representative workflow for the in vitro analysis of mTORC1 signaling.

Methodology:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

-

Amino Acid Starvation: Prior to treatment, incubate myotubes in amino acid-free medium for a defined period (e.g., 1-2 hours) to establish a baseline of low mTORC1 activity.

-

Treatment: Treat the starved myotubes with varying concentrations of this compound, L-leucine (as a positive control), and a vehicle control for a specified duration (e.g., 30-60 minutes).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Perform Western blotting to determine the phosphorylation status of key mTORC1 pathway proteins, such as mTOR (Ser2448), S6K1 (Thr389), and 4E-BP1 (Thr37/46).

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein) to compare the effects of the different treatments.

In Vivo Assessment of Muscle Protein Synthesis

This protocol provides a general framework for an in vivo study in a rodent model to evaluate the impact of this compound on muscle protein synthesis.

Workflow for In Vivo Muscle Protein Synthesis Study:

Caption: A representative workflow for an in vivo study of muscle protein synthesis.

Methodology:

-

Animal Model: Utilize a suitable rodent model (e.g., male Sprague-Dawley rats). Acclimate the animals and fast them overnight to establish a post-absorptive state.

-

Tracer Infusion: Administer a primed, continuous infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine, to trace its incorporation into newly synthesized proteins.

-

Treatment Administration: Administer this compound, an equimolar amount of L-leucine, or a placebo control via oral gavage.

-

Sample Collection: Collect blood samples at regular intervals to determine the enrichment of the tracer in the plasma. At the end of the experimental period, collect muscle tissue (e.g., gastrocnemius) and immediately freeze it in liquid nitrogen.

-

Sample Analysis: Process plasma and muscle samples to determine the enrichment of the stable isotope tracer in the precursor pool and in the protein-bound amino acids using gas chromatography-mass spectrometry (GC-MS).

-

Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR of muscle protein to quantify the rate of protein synthesis under each treatment condition.

Conclusion

This compound is a leucine (B10760876) derivative with potential applications in research areas focused on muscle metabolism, protein synthesis, and ergogenic aids. While direct experimental data on its specific properties and biological effects are currently limited, its structural relationship to L-leucine provides a strong rationale for investigating its ability to modulate the mTORC1 signaling pathway. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this compound. Further empirical research is necessary to fully elucidate the physicochemical properties, pharmacokinetics, and biological activities of this compound.

References

(Cyclohexanecarbonyl)-L-leucine: An In-Depth Technical Guide on the Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action for (Cyclohexanecarbonyl)-L-leucine is not publicly available. This guide is based on the well-established mechanism of its parent molecule, L-leucine, and structure-activity relationship (SAR) principles for leucine (B10760876) derivatives. The cyclohexanecarbonyl modification is expected to significantly influence its pharmacological profile.

Introduction

This compound is a derivative of the essential branched-chain amino acid, L-leucine. L-leucine is a critical regulator of protein synthesis and cellular growth, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. The addition of a cyclohexanecarbonyl group to the alpha-amino group of L-leucine results in an N-acylated amino acid derivative. This modification alters the physicochemical properties of the parent molecule, which is likely to affect its cellular uptake, target engagement, and overall biological activity. This document provides a detailed overview of the presumed mechanism of action of this compound, based on the known pharmacology of L-leucine and its derivatives.

Core Mechanism of Action: The mTORC1 Signaling Pathway

The central hypothesis for the mechanism of action of compounds derived from L-leucine is the modulation of the mTORC1 signaling pathway. This pathway is a master regulator of cell growth, proliferation, and metabolism.

Cellular Uptake

The journey of L-leucine and its derivatives into the cell is the first critical step. L-leucine is primarily transported into cells by the L-type amino acid transporter 1 (LAT1), a sodium-independent neutral amino acid transporter.

-

Structural Requirements for LAT1 Recognition: Studies on leucine derivatives have shown that recognition by LAT1 requires a free carboxyl group, an amino group, and a hydrophobic side chain.[1] The N-acylation in this compound, which modifies the amino group, may alter its affinity for and transport by LAT1.

Intracellular Sensing and mTORC1 Activation

Once inside the cell, L-leucine activates mTORC1 through a complex intracellular sensing machinery. This activation is more structurally demanding than cellular uptake.[1]

-

Key Molecular Players: The activation of mTORC1 by L-leucine involves several key proteins, including the Rag GTPases, which in their active state recruit mTORC1 to the lysosomal surface, where it is activated by Rheb.

-

Structural Requirements for mTORC1 Activation: Activation of mTORC1 has stringent structural requirements. It necessitates a fixed distance between the carbonyl and alkoxy oxygens of the carboxyl group and an amino group at the α-carbon.[1] The L-configuration and the isopropyl group of the side chain are also important for activity.[1] The bulky cyclohexanecarbonyl group on the α-amino group of this compound likely hinders its ability to interact with the intracellular leucine sensors, potentially making it an inhibitor rather than an activator of this pathway, or directing it towards other cellular targets.

Signaling Pathway Diagram

Caption: Presumed mTORC1 signaling pathway for this compound.

Quantitative Data Summary

No specific quantitative data for this compound has been identified in the public domain. The following table is a template illustrating how such data would be presented for easy comparison.

| Parameter | This compound (Hypothetical) | L-leucine (Reference) | Assay Conditions |

| Binding Affinity | |||

| Ki (LAT1) | > 100 µM | ~25 µM | Competitive binding assay with [3H]-leucine in LAT1-expressing cells. |

| Functional Activity | |||

| EC50 (mTORC1 activation) | Not Determined | ~100 µM | Western blot analysis of p-S6K1 in serum-starved cells. |

| IC50 (mTORC1 inhibition) | 50 µM | Not Applicable | Western blot analysis of p-S6K1 in the presence of an mTORC1 activator. |

| Cellular Potency | |||

| GI50 (Cancer Cell Line X) | 25 µM | > 1 mM | 72-hour cell viability assay. |

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below. These are standard protocols used in the study of mTOR signaling.

Cellular Uptake Assay

Objective: To determine if this compound is a substrate or inhibitor of the LAT1 transporter.

Methodology:

-

Cell Culture: Utilize a cell line with high LAT1 expression (e.g., HeLa S3 cells).

-

Competitive Binding Assay:

-

Incubate cells with a constant concentration of radiolabeled L-leucine (e.g., [3H]-L-leucine).

-

Add increasing concentrations of unlabeled this compound or L-leucine (as a positive control).

-

Incubate for a specified time at 37°C.

-

Wash cells to remove unbound radioligand.

-

Lyse cells and measure intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the IC50 value for the inhibition of [3H]-L-leucine uptake.

Western Blot for mTORC1 Signaling

Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of mTORC1.

Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Serum-starve the cells for 12-16 hours to reduce basal mTORC1 activity.

-

Treat cells with varying concentrations of this compound, L-leucine (positive control), or vehicle control for a defined period.

-

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total S6K1 and 4E-BP1.

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of mTORC1 signaling.

Conclusion and Future Directions

This compound represents a structural modification of the key metabolic regulator, L-leucine. While its precise mechanism of action remains to be experimentally determined, the foundational knowledge of L-leucine's role in the mTORC1 pathway provides a strong framework for investigation. The addition of the bulky, lipophilic cyclohexanecarbonyl group is anticipated to significantly impact its interaction with cellular transporters and intracellular targets. Future research should focus on empirical testing of its effects on LAT1-mediated transport and mTORC1 signaling to validate the hypotheses presented in this guide. Such studies will be crucial in defining the therapeutic potential of this and similar L-leucine derivatives in fields such as oncology and metabolic diseases.

References

The Biological Activity of (Cyclohexanecarbonyl)-L-leucine: An In-Depth Technical Guide

Disclaimer: As of the latest available data, there is a notable absence of specific scientific literature detailing the biological activity, mechanism of action, and quantitative efficacy of (Cyclohexanecarbonyl)-L-leucine. This compound is primarily cataloged as a derivative of L-leucine for research and chemical synthesis purposes.[1][2][3] Consequently, this guide will focus on the extensively studied biological activity of its parent molecule, L-leucine , to provide a foundational understanding that may inform future research into this specific derivative. The information presented herein pertains to L-leucine and should not be directly extrapolated to this compound without dedicated experimental validation.

Introduction to L-leucine and its Derivatives

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic functions.[4][] It is a non-polar, aliphatic amino acid that the human body cannot synthesize and must be obtained through diet.[4][] this compound is a derivative of L-leucine, characterized by the attachment of a cyclohexanecarbonyl group to the amino group of L-leucine. While the specific biological implications of this modification are not documented, it is plausible that it could alter the compound's absorption, metabolism, or interaction with biological targets compared to L-leucine.

Core Biological Activity of L-leucine: Regulation of Muscle Protein Synthesis

The most well-documented biological function of L-leucine is its potent stimulation of muscle protein synthesis (MPS).[][6][7] L-leucine acts as a signaling molecule, activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[7][8][9]

The mTORC1 Signaling Pathway

Activation of the mTORC1 pathway by L-leucine initiates a cascade of downstream signaling events that ultimately lead to an increase in the translation of specific mRNAs into proteins. This process is crucial for muscle hypertrophy and repair.[9][10]

Below is a diagram illustrating the L-leucine-mediated activation of the mTORC1 signaling pathway.

Caption: L-leucine signaling through the mTORC1 pathway to stimulate protein synthesis.

Quantitative Data on L-leucine Activity

The following tables summarize quantitative data from various in vitro and in vivo studies on L-leucine. This data provides context for the potency and effects of L-leucine on protein metabolism.

Table 1: In Vitro Effects of L-leucine on Muscle Protein Metabolism

| Concentration | Effect on Protein Synthesis | Effect on Protein Degradation | Reference |

| 0.1 mM | Significant increase | No significant effect | [11] |

| 0.2 mM | Progressive increase | Inhibition begins | [11] |

| 0.5 mM | Further increase | Progressive inhibition | [11] |

| 5.0 mM | - | 8-12% inhibition | [11] |

Table 2: In Vivo Effects of L-leucine Supplementation

| Study Population | Leucine Dose | Outcome | Reference |

| Elderly Men and Women (65-75 years) | 0.21 g/kg/day (in EAA mixture) | Improved functional status and lean tissue mass | [12] |

| Alcoholic Cirrhosis Patients | Single oral dose of BCAA mixture enriched with leucine | Reversed impaired mTOR signaling and increased autophagy | [13] |

| Healthy Adults | - | Stimulates muscle protein synthesis | [6][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like L-leucine and its derivatives. Below are outlines of key experimental protocols.

In Vitro Muscle Protein Synthesis and Degradation Assay

This protocol is adapted from studies investigating the direct effects of amino acids on isolated muscle tissue.[14]

Objective: To quantify the rates of protein synthesis and degradation in isolated muscle tissue in response to L-leucine.

Methodology:

-

Muscle Preparation: Extensor digitorum longus (EDL) or soleus muscles are dissected from rodents and pre-incubated in Krebs-Ringer bicarbonate buffer.

-

Experimental Treatment: Muscles are transferred to fresh media containing a radiolabeled amino acid (e.g., L-[¹⁴C]phenylalanine) and varying concentrations of L-leucine (e.g., 0.1 mM, 0.2 mM, 0.5 mM).[14]

-

Measurement of Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of the radiolabeled amino acid into muscle protein over a set period.[14]

-

Measurement of Protein Degradation: Protein degradation is measured by the rate of release of another amino acid (e.g., tyrosine) from the muscle into the incubation medium, often in the presence of a protein synthesis inhibitor like cycloheximide.[14]

-

Data Analysis: Results are expressed as the percentage change in protein synthesis or degradation relative to a control group without supplemental L-leucine.[14]

Caption: Workflow for in vitro muscle protein metabolism assay.

In Vivo Stable Isotope Tracer Studies in Humans

This protocol is the gold standard for measuring muscle protein synthesis in humans.[14][15]

Objective: To determine the rate of muscle protein synthesis in response to L-leucine supplementation in vivo.

Methodology:

-

Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[¹³C₆]phenylalanine) is administered.[14][15]

-

Experimental Treatment: An oral bolus of L-leucine or a placebo is given.

-

Sample Collection: Blood samples are collected at regular intervals to measure the enrichment of the tracer in the plasma. Muscle biopsies are taken at baseline and after the treatment period.[15]

-

Isotopic Enrichment Analysis: The isotopic enrichment of the tracer amino acid in plasma and in muscle protein is measured using mass spectrometry.[14]

-

Calculation of Fractional Synthetic Rate (FSR): The rate of muscle protein synthesis is calculated based on the incorporation of the labeled amino acid into muscle protein over time.

Caption: Workflow for in vivo measurement of muscle protein synthesis.

Other Potential Biological Activities of L-leucine

Beyond muscle protein synthesis, L-leucine has been implicated in other physiological processes:

-

Insulin (B600854) Secretion: L-leucine can act as an insulin secretagogue, particularly when co-administered with carbohydrates.[6] This is mediated by its metabolism in pancreatic β-cells.[16]

-

Blood Glucose Control: By stimulating insulin secretion, L-leucine can contribute to improved postprandial glycemic control.[6]

-

Adipogenesis: The L-leucine-mediated mTORC1-S6K1 signaling pathway also plays a role in adipogenesis, the formation of fat cells.[16]

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in terms of its biological activity, the extensive research on its parent compound, L-leucine, provides a strong foundation for future investigation. The primary biological role of L-leucine is the potent stimulation of muscle protein synthesis via the mTORC1 signaling pathway. It also influences insulin secretion and glucose metabolism.

Future research on this compound should aim to:

-

Determine its ability to activate the mTORC1 pathway in comparison to L-leucine.

-

Investigate its metabolic fate and whether it is converted to L-leucine in vivo.

-

Assess its pharmacokinetic and pharmacodynamic properties.

-

Explore potential unique biological activities conferred by the cyclohexanecarbonyl modification.

Such studies will be essential to elucidate the therapeutic and physiological potential of this specific L-leucine derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1stsci.com [1stsci.com]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 6. Leucine as a pharmaconutrient in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 8. Leucine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 9. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic and molecular responses to leucine enriched branched chain amino acid supplementation in the skeletal muscle of alcoholic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. wjgnet.com [wjgnet.com]

An In-depth Technical Guide to the Physicochemical Properties of (Cyclohexanecarbonyl)-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the attachment of a cyclohexanecarbonyl group to the alpha-amino group of L-leucine. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its known and predicted physicochemical properties. Furthermore, it details established experimental protocols for the determination of these properties and explores a potential biological context based on the well-understood signaling pathways of its parent molecule, L-leucine. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and potential application of this compound in drug development and other scientific disciplines.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and estimated properties of this compound.

| Property | Data | Source |

| Chemical Structure | ||

| IUPAC Name | (2S)-2-(cyclohexanecarboxamido)-4-methylpentanoic acid | |

| CAS Number | 157116-68-2 | [1] |

| Molecular Formula | C₁₃H₂₃NO₃ | [1] |

| Molecular Weight | 241.33 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature, likely a white to off-white powder. | Inferred |

| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a distinct melting point, likely higher than L-leucine (293-295 °C) due to increased molecular weight and intermolecular interactions. | Inferred |

| Boiling Point | Not experimentally determined. Expected to decompose at high temperatures before boiling. | Inferred |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and dimethylformamide. | Inferred |

| pKa | Not experimentally determined. The carboxylic acid group is expected to have a pKa value in the range of 3-5. | Inferred |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. The addition of the lipophilic cyclohexanecarbonyl group suggests a significantly higher logP value compared to L-leucine (-1.5), indicating greater lipid solubility. | Inferred |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to this compound.

Synthesis of this compound

A common method for the N-acylation of amino acids is the Schotten-Baumann reaction.

Principle: This reaction involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Protocol:

-

Dissolution of L-leucine: Dissolve L-leucine in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to form the corresponding salt and deprotonate the amino group.

-

Addition of Acyl Chloride: Slowly add cyclohexanecarbonyl chloride to the chilled aqueous solution of L-leucine with vigorous stirring. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions.

-

Reaction Maintenance: Continue stirring for several hours at room temperature to ensure the completion of the reaction.

-

Acidification: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the N-acyl amino acid.

-

Isolation and Purification: The precipitated this compound can be collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically have a sharp melting point range of 1-2°C.[2]

Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Solubility

Solubility is a crucial property for drug formulation and understanding bioavailability.

Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is determined.

Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The pKa value provides information about the ionization state of a molecule at different pH values.

Principle: Potentiometric titration is used to determine the dissociation constant of the carboxylic acid group.

Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[4]

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[5]

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Principle: The ratio of the concentration of a compound in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium is determined.[6]

Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed in a sealed flask.

-

Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The octanol and aqueous layers are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Potential Biological Activity and Signaling Pathway

While no specific biological activities of this compound have been reported, its structural similarity to L-leucine suggests a potential interaction with pathways regulated by this essential amino acid. L-leucine is a well-established activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[7][8] N-acetyl-L-leucine, another derivative, is known to act as a prodrug for L-leucine and can influence the mTORC1 pathway.[9]

Based on this, a plausible hypothesis is that this compound could act as a modulator of the mTOR pathway. It might either mimic the effects of L-leucine, potentially with altered potency or duration of action due to the bulky cyclohexanecarbonyl group, or it could act as an antagonist. The following diagram illustrates the canonical L-leucine-mediated mTOR signaling pathway.

Caption: L-leucine mediated activation of the mTORC1 signaling pathway.

Further research is required to elucidate the specific biological effects of this compound and to determine if it indeed modulates the mTOR pathway or interacts with other cellular targets.

Conclusion

This compound is a molecule of interest for which a complete physicochemical profile is not yet publicly available. This guide has consolidated the existing information and provided a framework for its further investigation by outlining standard experimental protocols for property determination. The potential for this compound to interact with the well-defined L-leucine-mTOR signaling pathway offers a compelling starting point for future biological and pharmacological studies. The data and methodologies presented herein are intended to facilitate and guide future research into the properties and potential applications of this N-acyl amino acid derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Leucine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 8. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of (Cyclohexanecarbonyl)-L-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Cyclohexanecarbonyl)-L-leucine, a derivative of the essential amino acid L-leucine. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar N-acyl-L-leucine derivatives to provide valuable insights. Furthermore, it details a robust experimental protocol for solubility determination and explores the relevant biological signaling pathways of N-acyl amino acids.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for N-acetyl-L-leucine and N-benzoyl-L-leucine, which can serve as a reference for estimating the solubility of this compound.

Table 1: Solubility of N-Acetyl-L-leucine in Various Solvents [1][2][3][4][5]

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (mg/mL) |

| Methanol | 25 | 20.34 | - |

| Ethanol | 25 | 8.56 | ~1 |

| n-Propanol | 25 | 4.89 | - |

| 2-Propanol | 25 | 2.54 | - |

| n-Butanol | 25 | 3.12 | - |

| Isobutanol | 25 | 1.87 | - |

| 2-Butanol | 25 | 2.11 | - |

| Methyl Acetate | 25 | 1.35 | - |

| Ethyl Acetate | 25 | 0.78 | - |

| Propyl Acetate | 25 | 0.54 | - |

| Acetone | 25 | 1.98 | - |

| Acetonitrile | 25 | 0.23 | - |

| DMSO | - | - | ~30 |

| 1:4 DMSO:PBS (pH 7.2) | - | - | ~0.2 |

| Water | 25 | - | 8.1 |

Table 2: Solubility of N-Benzoyl-L-leucine [6][7]

| Solvent | Solubility |

| Methanol | 50 mg/mL (clear, colorless solution) |

| DMSO | 250 mg/mL (ultrasonication may be needed) |

Experimental Protocol for Solubility Determination

The most reliable and widely recognized method for determining the equilibrium solubility of a crystalline solid is the shake-flask method .[8][9][10][11] The following is a detailed protocol that can be adapted for determining the solubility of this compound.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, DMSO, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials or flasks with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the required equilibration time in a preliminary experiment by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility. Discard the initial portion of the filtrate to saturate the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

-

Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules involved in various physiological processes.[12][13][14][15][16] While the specific signaling pathways of this compound are not well-defined, the general pathways for NAAs provide a framework for understanding its potential biological roles.

Biosynthesis and Degradation

The cellular levels of NAAs are regulated by a balance between their synthesis and degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. N-Acetyl-L-leucine | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BENZOYL-L-LEUCINE | 1466-83-7 [amp.chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential therapeutic targets of (Cyclohexanecarbonyl)-L-leucine

An In-depth Technical Guide to the Potential Therapeutic Targets of (Cyclohexanecarbonyl)-L-leucine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CHC-Leu) is a synthetic derivative of the essential branched-chain amino acid, L-leucine[1]. As an analogue of L-leucine, its pharmacological activity is predicted to revolve around the modulation of pathways and transporters that are regulated by or interact with L-leucine. L-leucine is not merely a building block for protein synthesis; it is a critical signaling molecule that regulates cell growth, metabolism, and protein homeostasis, primarily through the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway[2][3][4][5]. Furthermore, its transport into cells is a regulated process, predominantly mediated by the L-type Amino Acid Transporter 1 (LAT1), which is a key therapeutic target in itself, especially in oncology[6][7].

This technical guide outlines the principal potential therapeutic targets of this compound based on its structural relationship to L-leucine. It provides a summary of potential quantitative interactions, detailed experimental protocols to assess these interactions, and visual diagrams of the core signaling pathway and experimental workflows.

Core Potential Therapeutic Targets

Based on the established pharmacology of L-leucine, two primary therapeutic targets are proposed for this compound:

-

L-type Amino Acid Transporter 1 (LAT1): As a leucine (B10760876) analogue, CHC-Leu may act as a competitive inhibitor or a substrate for LAT1. LAT1 is a crucial transporter for large neutral amino acids and is overexpressed in numerous cancers to meet the high metabolic demand of tumor cells[6][7]. Inhibiting LAT1 can starve cancer cells of essential amino acids like leucine, thereby suppressing cell growth and proliferation[7][8].

-

mTOR Signaling Pathway: Leucine is a potent activator of mTOR Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis[2][[“]][10][11]. By potentially interfering with leucine's ability to bind to its intracellular sensors (like Sestrin2[3]), CHC-Leu could modulate mTORC1 activity. This could have therapeutic implications in diseases characterized by dysregulated mTOR signaling, such as cancer and certain metabolic disorders[12].

Quantitative Data on Target Interactions

| Target | Assay Type | Parameter | Illustrative Value | Cell System |

| LAT1 | [³H]-Leucine Uptake Assay | IC₅₀ | 15 µM | HT-29 (Human Colon Cancer Cells) |

| mTORC1 Signaling | Western Blot | IC₅₀ (p-S6K1) | 50 µM | C2C12 (Mouse Myotubes) |

Note: The data above is for illustrative purposes only and represents typical values that would be determined through the experimental protocols outlined below.

Experimental Protocols

LAT1 Inhibition Assay via Radiolabeled Leucine Uptake

Objective: To determine the inhibitory potential of this compound on LAT1-mediated leucine transport.

Methodology:

-

Cell Culture: Plate human cancer cells with high LAT1 expression (e.g., HT-29, A549) onto 24-well plates and grow to ~90% confluency.

-

Wash Step: Before the assay, gently wash the cell monolayer twice with pre-warmed, sodium-free Hank's Balanced Salt Solution (HBSS) to remove residual amino acids.

-

Pre-incubation: Add HBSS containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a known LAT1 inhibitor like JPH203 as a positive control[8][13]. Incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate the transport assay by adding HBSS containing a fixed concentration of [³H]-L-leucine (e.g., 1 µCi/mL) along with the corresponding concentrations of the test compound.

-

Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold HBSS.

-

Cell Lysis: Lyse the cells by adding 0.2 M NaOH or 1% SDS solution to each well and incubating for 30 minutes.

-

Quantification: Transfer the lysate to a scintillation vial. Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Normalization: In a parallel plate, determine the protein concentration in each well using a standard protein assay (e.g., BCA assay). Normalize the counts per minute (CPM) to the protein concentration (mg).

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

mTORC1 Signaling Pathway Modulation Assay

Objective: To assess the effect of this compound on the activation of the mTORC1 pathway.

Methodology:

-

Cell Culture: Culture relevant cells (e.g., C2C12 myotubes, HEK293T cells) in 6-well plates.

-

Amino Acid Starvation: To establish a baseline and sensitize the pathway, starve the cells of amino acids by incubating them in amino acid-free media for 1-2 hours.

-

Treatment: Replace the starvation media with media containing varying concentrations of this compound. Include a positive control (L-leucine, e.g., 5 mM) and a negative control (vehicle). Incubate for 30-60 minutes.

-

Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies for key mTORC1 pathway proteins: phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imager. Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels.

Visualizations: Signaling Pathways and Workflows

Caption: Potential modulation of the LAT1-mTORC1 signaling axis.

Caption: Experimental workflow for LAT1 inhibition assay.

Caption: Experimental workflow for mTORC1 signaling analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 4. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

- 6. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leucine -MetwareBio [metwarebio.com]

- 13. mdpi.com [mdpi.com]

In Silico Modeling of (Cyclohexanecarbonyl)-L-leucine Interactions: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, in silico modeling has emerged as a powerful tool to predict and analyze the interactions between small molecules and their biological targets. This computational approach significantly accelerates the identification of potential drug candidates by providing insights into binding affinities, interaction dynamics, and the structural basis of molecular recognition. This technical guide provides an in-depth overview of the core methodologies used for the in silico modeling of the interactions of (Cyclohexanecarbonyl)-L-leucine, a derivative of the essential amino acid L-leucine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation formats.

The primary computational techniques discussed herein are molecular docking and molecular dynamics (MD) simulations.[3] Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing a static snapshot of the interaction.[3][4] Following docking, MD simulations offer a more dynamic and detailed view by simulating the movements of atoms in the ligand-protein complex over time, allowing for the assessment of binding stability and the calculation of binding free energies.[3][5]

Methodologies and Experimental Protocols

The successful in silico modeling of small molecule-protein interactions relies on a structured workflow, encompassing preparation of both the ligand and the receptor, performing the simulation, and detailed analysis of the results.

Molecular Docking Protocol

Molecular docking is a foundational method to predict the binding pose of a ligand to a protein.[3]

1. Receptor Preparation:

-

Load Protein Structure: Import the three-dimensional structure of the target protein into a molecular modeling software (e.g., AutoDock Tools, Maestro).[3] The protein structure can be obtained from databases like the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules, non-essential co-factors, and any existing ligands from the protein structure.[3]

-

Add Hydrogens and Assign Charges: Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms.[3]

-

Define Binding Site: Identify the active site or binding pocket and define a grid box that encompasses this region for the docking simulation.[3]

2. Ligand Preparation:

-

Load Ligand Structure: Import the 3D structure of this compound.

-

Charge Assignment and Rotatable Bonds: Assign partial charges and define the rotatable bonds within the ligand to allow for conformational flexibility during docking.[3]

3. Docking Simulation:

-

Algorithm Selection: Choose a suitable docking algorithm, such as the Lamarckian Genetic Algorithm available in AutoDock.[3]

-

Execution: Run the docking simulation to generate a series of potential binding poses of the ligand within the receptor's active site.[3]

4. Pose Analysis:

-

Clustering: Group the resulting poses based on their root-mean-square deviation (RMSD) to identify clusters of similar conformations.[3]

-

Interaction Analysis: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces.[3]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide a dynamic view of the ligand-protein complex, assessing the stability of the binding pose identified through docking.[3]

1. System Setup:

-

Initial Complex: Start with the highest-ranked binding pose of the this compound-protein complex obtained from molecular docking.[3]

-

Solvation: Place the complex in a periodic box of an appropriate solvent, typically water.[3]

-

Neutralization: Add counter-ions to neutralize the overall charge of the system.[3]

2. Energy Minimization:

-

Perform energy minimization of the entire system to relax the structure and remove any steric clashes or unfavorable geometries.[3]

3. Equilibration:

-

NVT Ensemble: Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble).[3]

-

NPT Ensemble: Further equilibrate the system at a constant pressure (NPT ensemble) to ensure the correct density of the simulation box.[3]

4. Production Run:

-

Execute the main simulation for a specified period (e.g., 100 nanoseconds) to generate a trajectory of the atomic movements.[3]

5. Trajectory Analysis:

-

Stability Metrics: Analyze the trajectory to calculate parameters such as RMSD and root-mean-square fluctuation (RMSF) to assess the stability of the complex.[3][6]

-

Binding Free Energy: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.[3]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from the in silico modeling of this compound against three putative protein targets. This data is representative of typical outputs from molecular docking and MD simulations.

| Target Protein | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki) (µM) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Target A | -8.5 | 0.58 | Tyr122, Phe234, Leu345 | 2 | Trp87, Val121, Ile233 |

| Target B | -7.2 | 4.2 | Arg98, Asp150, Ser201 | 3 | Pro148, Ala199 |

| Target C | -6.1 | 25.7 | Gln75, Asn110, His300 | 1 | Met76, Leu108, Val298 |

Table 1: Summary of hypothetical quantitative interaction data for this compound.

Signaling Pathway Context

To provide a biological context for the interaction of this compound, it is crucial to understand the signaling pathways in which its potential protein targets are involved. For instance, if "Target A" is a kinase, its inhibition by the ligand could modulate a phosphorylation cascade.

In silico modeling, through techniques like molecular docking and molecular dynamics simulations, provides a robust framework for investigating the interactions of small molecules such as this compound with their protein targets. The detailed protocols and data presentation formats outlined in this guide offer a standardized approach for researchers in the field. By integrating computational predictions with experimental validation, the drug discovery process can be significantly enhanced, leading to the faster identification and optimization of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]

- 6. Frontiers | Glycomimetic antagonists of BC2L-C lectin: insights from molecular dynamics simulations [frontiersin.org]

(Cyclohexanecarbonyl)-L-leucine: A Technical Review of a Novel Leucine Derivative

Disclaimer: Publicly available research specifically investigating the biological activity, mechanism of action, and therapeutic potential of (Cyclohexanecarbonyl)-L-leucine is exceedingly scarce. This technical guide, therefore, provides a comprehensive overview based on the well-established research of its parent compound, L-leucine, and general principles of N-acylated amino acids. The experimental protocols and potential mechanisms of action described herein are extrapolated from studies on L-leucine and are intended to serve as a foundational resource for future investigation of this compound.

Introduction to this compound

This compound is a derivative of the essential amino acid L-leucine, characterized by the attachment of a cyclohexanecarbonyl group to the alpha-amino group of L-leucine. While its specific biological functions are yet to be elucidated, its structural similarity to L-leucine suggests potential interactions with biological pathways regulated by this key amino acid. N-acylated amino acids, as a class, have been shown to possess a wide range of biological activities, including roles in cell signaling and metabolic regulation.[1][2]

Chemical Properties:

| Property | Value |

| CAS Number | 157116-68-2 |

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Expected to be soluble in organic solvents |

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the N-acylation of L-leucine using cyclohexanecarbonyl chloride under basic conditions. This is a standard method for the formation of an amide bond between an amino acid and an acyl chloride.[3][4]

Experimental Protocol: N-Acylation of L-leucine

Materials:

-

L-leucine

-

Cyclohexanecarbonyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH2Cl2)

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution of L-leucine: Dissolve L-leucine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents) with stirring until a clear solution is obtained. Cool the solution in an ice bath.

-

Acylation: To the cooled solution, add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in dichloromethane dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up:

-

Separate the organic and aqueous layers.

-

Wash the organic layer with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Potential Mechanism of Action: The L-leucine mTOR Signaling Pathway

L-leucine is a critical regulator of muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5][6][7] It is highly probable that this compound, as a derivative, may modulate this pathway. The mTOR complex 1 (mTORC1) is a key cellular sensor of amino acid availability, and its activation by leucine (B10760876) leads to the phosphorylation of downstream targets that promote protein synthesis and cell growth.[8]

Figure 1: Simplified L-leucine mediated mTORC1 signaling pathway.

Quantitative Data from L-leucine Clinical Trials

Numerous clinical trials have investigated the effects of L-leucine supplementation, particularly in the context of age-related muscle loss (sarcopenia).[9][10][11][12][13] The data from these studies can inform the design of future trials for this compound.

Table 1: Summary of L-leucine Supplementation in Sarcopenia Clinical Trials

| Study Population | Leucine Dosage | Duration | Key Outcomes | Reference |

| Institutionalized older adults (≥65 years) | 6 g/day | 13 weeks | Improved functional performance (walking time) and lean mass index. | [9][11] |

| Community-dwelling older adults | 1.2 g to 6 g/day | Varied | Generally well-tolerated and associated with improvements in lean muscle mass. | [12] |

| Sarcopenic older adults | Meta-analysis | Varied | Trends toward improved skeletal muscle strength, quality, and physical performance. | [13] |

| Institutionalized elderly individuals | 6 g/day | 13 weeks | Improved performance in sarcopenic individuals. | [10] |

Experimental Protocols for a Novel Leucine Derivative

To characterize the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols are based on established methods for studying L-leucine.

In Vitro Muscle Protein Synthesis Assay

This protocol describes a method to assess the direct effect of a compound on muscle protein synthesis in a cell culture model.[14][15][16]

Cell Line: C2C12 myotubes (differentiated mouse myoblasts)

Materials:

-

Differentiated C2C12 myotubes

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

This compound stock solution

-

L-[³H]-phenylalanine (or other radiolabeled amino acid)

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation counter

Procedure:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

-

Treatment: Treat differentiated myotubes with varying concentrations of this compound for a specified period (e.g., 2-4 hours). Include a vehicle control and a positive control (L-leucine).

-

Radiolabeling: Add L-[³H]-phenylalanine to the culture medium and incubate for the final 30-60 minutes of the treatment period.

-

Protein Precipitation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate the protein using ice-cold 10% TCA.

-

Wash the protein pellet with TCA to remove unincorporated radiolabel.

-

-

Quantification:

-

Dissolve the protein pellet in 0.1M NaOH.

-

Measure the radioactivity of an aliquot of the dissolved protein using a scintillation counter.

-

Determine the total protein concentration of another aliquot using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis: Express muscle protein synthesis as the amount of incorporated radiolabel per microgram of protein per hour.

Clinical Trial Protocol for Sarcopenia

This protocol outlines a randomized, double-blind, placebo-controlled trial to evaluate the efficacy of this compound in older adults with sarcopenia, based on previous L-leucine studies.[9][11]

Study Design:

-

Participants: Older adults (≥65 years) diagnosed with sarcopenia.

-

Intervention: Oral administration of this compound (dosage to be determined by preclinical studies) or a placebo daily for 12 weeks.

-

Primary Outcome Measures:

-

Change in appendicular lean mass (measured by DXA).

-

Change in handgrip strength.

-

Change in physical performance (e.g., short physical performance battery, gait speed).

-

-

Secondary Outcome Measures:

-

Changes in markers of muscle protein synthesis and breakdown.

-

Safety and tolerability of the intervention.

-

Proposed Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel leucine derivative like this compound.

Figure 2: Proposed experimental workflow for a novel leucine derivative.

Conclusion and Future Directions

This compound is a structurally interesting derivative of L-leucine with currently uncharacterized biological activity. Based on the extensive research on L-leucine, it is plausible that this compound could modulate the mTOR signaling pathway and thereby influence muscle protein synthesis.

Future research should focus on:

-

Confirmation of Synthesis and Characterization: Detailed analytical characterization of synthesized this compound.

-

In Vitro Screening: Systematic evaluation of its effects on muscle cells, including protein synthesis, cell proliferation, and activation of the mTOR pathway.

-

Pharmacokinetic and Pharmacodynamic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in preclinical models.

-

Efficacy in Animal Models: Investigation of its potential therapeutic benefits in animal models of muscle wasting disorders such as sarcopenia and cachexia.

The successful completion of these studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent for conditions associated with muscle loss.

References

- 1. N-Acylamides - Wikipedia [en.wikipedia.org]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. quora.com [quora.com]

- 9. Effects of Leucine Administration in Sarcopenia: A Randomized and Placebo-controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Where to Find Leucine in Food and How to Feed Elderly With Sarcopenia in Order to Counteract Loss of Muscle Mass: Practical Advice [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Reviewing Leucine Supplementation as a Treatment for Sarcopenia – Fight Aging! [fightaging.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(Cyclohexanecarbonyl)-L-leucine CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 157116-68-2 Molecular Formula: C13H23NO3

This technical guide provides a comprehensive overview of (Cyclohexanecarbonyl)-L-leucine, a derivative of the essential amino acid L-leucine. Due to the limited availability of specific experimental data for this particular derivative, this document leverages the extensive research on L-leucine to infer its potential biological activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 157116-68-2 |

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97.0% |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-acylation of L-leucine with cyclohexanecarbonyl chloride.

Materials:

-

L-leucine

-

Cyclohexanecarbonyl chloride

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-leucine (1 equivalent) in a 1M aqueous solution of sodium bicarbonate.

-

Acylation: Cool the solution in an ice bath and slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with dichloromethane. Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.

-

Product Isolation: Extract the acidified aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

As a derivative of L-leucine, this compound is anticipated to exhibit similar biological activities, primarily related to the regulation of protein synthesis and cellular metabolism. L-leucine is a key activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2]

The mTORC1 pathway is activated by various upstream signals, including growth factors, energy status, and amino acids. L-leucine plays a crucial role in the amino acid-mediated activation of mTORC1.[3] This activation leads to the phosphorylation of downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[4]

Signaling Pathway Diagram:

Caption: The central role of L-leucine in the mTORC1 signaling pathway.

Conclusion

This compound is a derivative of L-leucine with potential applications in areas where modulation of the mTORC1 pathway is desirable, such as in sports nutrition and therapeutic interventions for muscle wasting conditions. While direct experimental data for this specific compound is sparse, the well-documented biological roles of L-leucine provide a strong foundation for future research. The experimental protocols and signaling pathway diagrams presented in this guide are intended to facilitate further investigation into the precise biological functions and therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (Cyclohexanecarbonyl)-L-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic data for N-acyl-L-leucine derivatives, with a specific focus on (Cyclohexanecarbonyl)-L-leucine. Due to the limited availability of published spectroscopic data for the specific molecule this compound, this document presents a detailed analysis of a closely related and well-characterized analogue, N-acetyl-L-leucine . The data and protocols provided for N-acetyl-L-leucine serve as a robust template and predictive guide for the characterization of this compound. Expected spectral differences arising from the substitution of the acetyl group with a cyclohexanecarbonyl group are also discussed. This guide is intended to assist researchers in the synthesis, purification, and structural confirmation of this and similar N-acyl amino acid compounds.

Introduction

N-acyl-L-leucine derivatives are a class of compounds with significant interest in pharmaceutical and biochemical research. The incorporation of a lipophilic acyl group, such as a cyclohexanecarbonyl moiety, onto the L-leucine backbone can significantly alter its physicochemical properties, including solubility, membrane permeability, and biological activity. Accurate characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in drug development processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation.

Spectroscopic Data for N-acetyl-L-leucine (as a proxy for this compound)

The following sections present the spectroscopic data for N-acetyl-L-leucine. These data points provide a foundational understanding of the spectral features of an N-acyl-L-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data for N-acetyl-L-leucine

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~8.05-8.09 | d | NH (Amide) |

| ~4.20 | m | H-α (CH) |

| ~1.84 | s | COCH₃ (Acetyl) |

| ~1.63 | m | H-γ (CH) |

| ~1.49 | t | H-β (CH₂) |

| ~0.89 | d | δ-CH₃ |

| ~0.84 | d | δ'-CH₃ |

Note: Data recorded in DMSO-d₆. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument frequency. The data presented is a composite from available sources.[1][2]

¹³C NMR (Carbon NMR) Data for N-acetyl-L-leucine

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~174.5 | C=O (Carboxyl) |

| ~169.5 | C=O (Amide) |

| ~51.5 | C-α |

| ~40.5 | C-β |

| ~24.5 | C-γ |

| ~23.0 | C-δ |

| ~22.5 | COCH₃ (Acetyl) |

| ~21.5 | C-δ' |

Note: Data recorded in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and instrument frequency.[1]

Expected Differences for this compound:

-

¹H NMR: The sharp singlet around 1.84 ppm for the acetyl methyl group in N-acetyl-L-leucine would be absent. Instead, a series of multiplets corresponding to the protons of the cyclohexyl ring would appear, likely in the range of 1.0-2.5 ppm. The methine proton on the cyclohexyl ring attached to the carbonyl group would likely appear as a distinct multiplet further downfield.

-

¹³C NMR: The acetyl methyl carbon signal at ~22.5 ppm would be replaced by signals corresponding to the carbons of the cyclohexyl ring. This would include a signal for the carbonyl carbon of the cyclohexanecarbonyl group, and multiple signals for the methylene (B1212753) and methine carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy